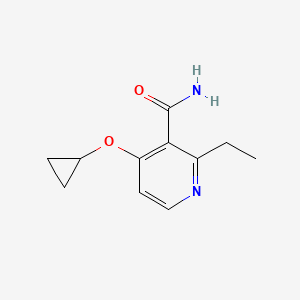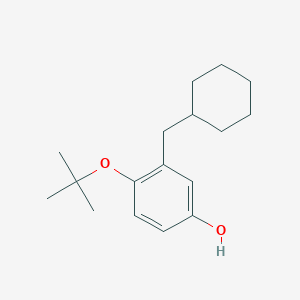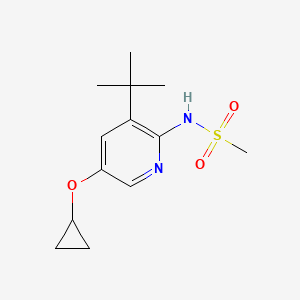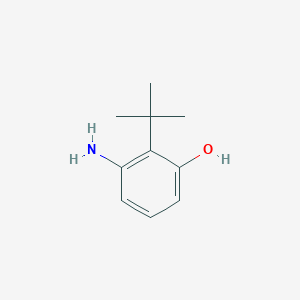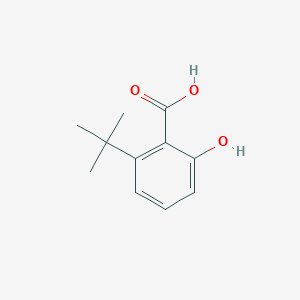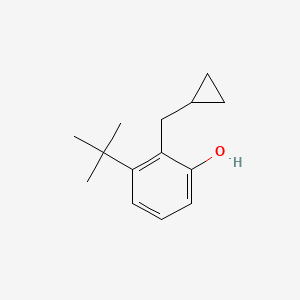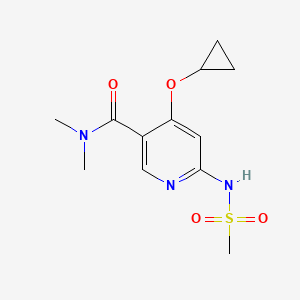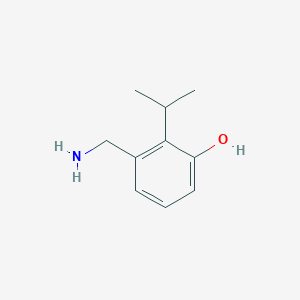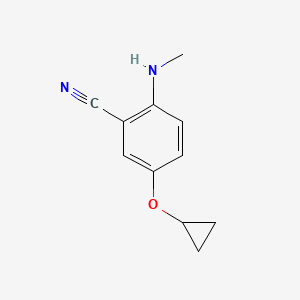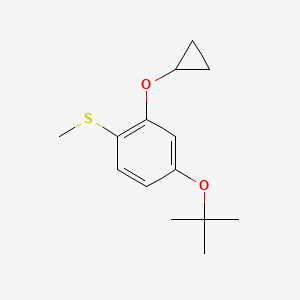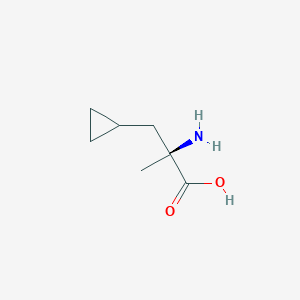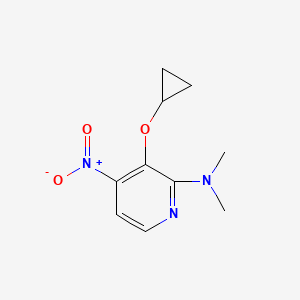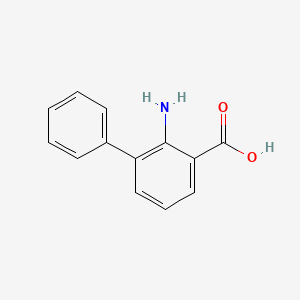
2-Aminobiphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a carboxylic acid group at the 3-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of biphenyl to produce 2-nitrobiphenyl, followed by reduction to yield 2-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated biphenyl derivatives.
科学的研究の応用
2-Aminobiphenyl-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Aminobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
2-Aminobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
3-Aminobiphenyl-2-carboxylic acid: Similar structure but with different positioning of functional groups, leading to distinct chemical properties and reactivity.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
2-amino-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,14H2,(H,15,16) |
InChIキー |
YMRNZNHFJGQDCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


